2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone
Description
2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyridazine ring, makes it a subject of interest for researchers exploring new therapeutic agents.
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2S/c1-3-28-17-6-4-16(5-7-17)21-23-22-18-8-9-19(24-26(18)21)29-14-20(27)25-12-10-15(2)11-13-25/h4-9,15H,3,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDGEWCTAGXRDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCC(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a hydrazine derivative with an appropriate ortho ester to form the triazole ring, followed by further functionalization to introduce the pyridazine moiety.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The triazole and pyridazine rings can be reduced under strong reducing conditions, although this is less common.
Substitution: The ethoxyphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction.
Scientific Research Applications
2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone has been explored for various scientific research applications, including:
Medicinal Chemistry: Due to its unique structure, it has potential as a lead compound for developing new drugs targeting various diseases.
Biological Studies: It can be used as a probe to study the biological pathways and molecular targets involved in its mechanism of action.
Industrial Applications: Its chemical properties make it suitable for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets in the body. The triazole and pyridazine rings are known to interact with various enzymes and receptors, modulating their activity. This compound may exert its effects by binding to these targets and altering their function, leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar compounds include other triazolopyridazines and triazolothiadiazines, which share structural similarities but differ in their specific functional groups and pharmacological activities. For example, triazolothiadiazines have been studied for their anticancer, antimicrobial, and anti-inflammatory properties . The unique combination of the ethoxyphenyl, sulfanyl, and piperidinyl groups in 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone distinguishes it from these related compounds and may confer distinct biological activities.
Biological Activity
The compound 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-ethoxyphenyl derivatives with [1,2,4]triazolo[4,3-b]pyridazine intermediates. The general synthetic route includes:
- Formation of the Triazole Ring : The initial step often involves the cyclization of appropriate hydrazones with pyridazine derivatives under acidic conditions.
- Thioether Formation : The introduction of sulfur into the structure is achieved through thiol reactions.
- Final Modification : The piperidine moiety is introduced via nucleophilic substitution to yield the target compound.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- c-Met and Pim Kinase Inhibition : Research has shown that derivatives of this compound can act as dual inhibitors of c-Met and Pim kinases, which are implicated in various cancers. The inhibition leads to reduced cell proliferation and increased apoptosis in cancer cell lines .
Antimicrobial Activity
Additionally, compounds within this class have been evaluated for antimicrobial properties. Studies demonstrate effectiveness against various bacterial strains and fungi, suggesting a broad-spectrum activity profile.
The biological activity of This compound is primarily attributed to its ability to inhibit specific kinases involved in signaling pathways critical for cell growth and survival.
Key Findings
- Inhibition of Cell Signaling Pathways : By targeting c-Met and Pim kinases, the compound disrupts downstream signaling pathways that promote tumor growth.
- Induction of Apoptosis : Studies show that treated cancer cells display increased markers of apoptosis compared to untreated controls .
Study 1: Anticancer Efficacy
In a recent study published in RSC Advances, researchers synthesized several derivatives based on the triazolo-pyridazine scaffold and assessed their anticancer efficacy. The study found that compounds structurally similar to This compound exhibited IC50 values in the low micromolar range against various cancer cell lines.
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of triazole derivatives. The results indicated that certain compounds showed significant inhibition against both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida species.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer: Synthesis optimization involves multi-step reactions, including the formation of the triazolo[4,3-b]pyridazine core via hydrazine intermediates (e.g., 6-hydrazinyl derivatives) followed by thioether coupling. Key steps include:
- Reaction Conditions: Use reflux in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ to promote nucleophilic substitution at the 6-thio position .
- Purification: Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate high-purity product .
- Monitoring: Track reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy: ¹H and ¹³C NMR to verify aromatic protons (δ 7.2–8.5 ppm), ethoxy groups (δ 1.3–1.5 ppm for CH₃), and methylpiperidinyl moieties (δ 2.1–2.8 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- Elemental Analysis: Validate C, H, N, S percentages within ±0.4% of theoretical values .
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
- Methodological Answer:
- Solubility: Perform shake-flask experiments in PBS (pH 7.4), DMSO, or ethanol at 25°C. Use UV-Vis spectroscopy to quantify solubility (λmax ~260–300 nm) .
- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC to detect hydrolysis or oxidation byproducts. Store in amber vials at –20°C under inert gas to prevent thioether oxidation .
Advanced Research Questions
Q. What reaction mechanisms govern the compound’s key transformations, such as thioether formation or triazole ring cyclization?
- Methodological Answer:
- Thioether Coupling: Follow a nucleophilic aromatic substitution (SNAr) mechanism, where the 6-thiolate attacks a chloro- or bromo-substituted ketone. DFT calculations (e.g., Gaussian 16) can model transition states and activation energies .
- Triazole Cyclization: Use hydrazine-carboxylic acid intermediates under acidic conditions (e.g., HCl/EtOH) to form the triazole ring via [3+2] cycloaddition. Monitor pH to avoid side reactions .
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
- Methodological Answer:
- Substituent Variation: Synthesize analogs with modified ethoxyphenyl (e.g., methoxy, chloro) or methylpiperidinyl groups. Compare IC₅₀ values in enzyme assays (e.g., kinase inhibition) .
- Biological Assays: Use cell-based models (e.g., MTT assay for cytotoxicity) and target-specific assays (e.g., COX-2 inhibition) to correlate structural changes with activity .
Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., PI3Kγ or EGFR). Validate with MD simulations (GROMACS) to assess binding stability .
- Pharmacophore Modeling: Generate 3D pharmacophores (e.g., using MOE) to identify critical interactions (e.g., hydrogen bonds with kinase hinge regions) .
Q. How can contradictions in bioactivity data across different studies be resolved?
- Methodological Answer:
- Assay Standardization: Replicate experiments using consistent cell lines (e.g., HepG2 for cytotoxicity) and controls. Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent choice (DMSO vs. ethanol) or incubation time .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer:
- Process Chemistry: Optimize solvent volume (e.g., switch from DMF to acetonitrile for easier recycling) and reduce reaction time via microwave-assisted synthesis .
- Safety: Mitigate exothermic risks during scaling by using jacketed reactors and inline FTIR for real-time monitoring of intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
